2-(3-methoxyphenyl)prop-2-en-1-ol
Description
2-(3-Methoxyphenyl)prop-2-en-1-ol is an aromatic alcohol characterized by a propenol (allyl alcohol) backbone substituted with a 3-methoxyphenyl group. Its molecular formula is C₁₀H₁₂O₂ (average mass: 164.20 g/mol), with a planar structure that allows for conjugation between the aromatic ring and the double bond . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like eugenol derivatives and ERα antagonists .
Properties
CAS No. |
119346-06-4 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
92 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Phosphonate Ester Preparation : A phosphonate ester, such as [[2-(benzyloxy)phenyl]methyl]phosphonic acid diethyl ester, is synthesized via Arbuzov reaction between 2-benzyloxybenzyl chloride and triethyl phosphite.
-
Wittig-Horner Olefination : The phosphonate ester reacts with 3-methoxybenzaldehyde under basic conditions (e.g., potassium tert-butoxide in THF) to form 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene.
-
Deprotection and Reduction : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl protecting group and reduces the vinyl group to an ethyl chain, yielding 2-[2-(3-methoxyphenyl)ethyl]phenol. For the target allylic alcohol, partial hydrogenation or alternative deprotection methods may retain the double bond.
Key Advantages :
-
High regioselectivity for the trans-alkene configuration.
-
Scalable to industrial production with continuous flow reactors.
Limitations :
-
Requires multi-step synthesis of phosphonate esters.
-
Sensitive to steric hindrance in substituted benzaldehydes.
Catalytic Hydrogenation of Propargyl Alcohols
Propargyl alcohols serve as precursors to allylic alcohols via controlled hydrogenation. This method leverages transition-metal catalysts to selectively reduce alkynes to cis- or trans-alkenes.
Synthetic Pathway
-
Propargyl Alcohol Synthesis : A Sonogashira coupling between 3-iodoanisole and propargyl alcohol in the presence of Pd(PPh₃)₄ and CuI yields 3-(3-methoxyphenyl)prop-2-yn-1-ol.
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Partial Hydrogenation : Using Lindlar catalyst (Pd/CaCO₃, quinoline), the alkyne is selectively hydrogenated to the cis-alkene, producing 2-(3-methoxyphenyl)prop-2-en-1-ol.
Optimization Insights :
-
Catalyst Choice : Lindlar catalyst ensures cis-hydrogenation, while Na/NH₃ (Birch reduction) yields trans-alkenes.
-
Solvent Systems : Ethanol or ethyl acetate enhances catalyst activity and product solubility.
Data Table 1: Hydrogenation Conditions and Outcomes
| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-(3-Methoxyphenyl)prop-2-yn-1-ol | Lindlar (Pd/CaCO₃) | Ethanol | 25 | 92 |
| 3-(3-Methoxyphenyl)prop-2-yn-1-ol | Na/NH₃ | THF | -78 | 88 |
Grignard Addition to α,β-Unsaturated Aldehydes
Grignard reagents add to α,β-unsaturated aldehydes to form allylic alcohols through conjugate addition. This method provides direct access to the target structure with high atomic economy.
Procedure
-
Aldehyde Preparation : 3-Methoxycinnamaldehyde is synthesized via Knoevenagel condensation of 3-methoxybenzaldehyde with acetaldehyde.
-
Grignard Addition : Methylmagnesium bromide reacts with 3-methoxycinnamaldehyde in THF at -78°C, followed by acidic workup to yield this compound.
Critical Parameters :
-
Temperature Control : Low temperatures (-78°C) prevent polymerization of the α,β-unsaturated aldehyde.
-
Solvent Purity : Anhydrous THF ensures reagent stability and reaction efficiency.
Advantages :
-
Single-step synthesis from commercially available starting materials.
-
High functional group tolerance.
Industrial-Scale Synthesis Considerations
Industrial production prioritizes cost-effectiveness, safety, and minimal waste. Continuous flow hydrogenation and membrane-separated catalytic systems are pivotal for scaling allylic alcohol synthesis.
Process Intensification Strategies
-
Continuous Flow Reactors : Enhance heat/mass transfer during hydrogenation, reducing reaction times from hours to minutes.
-
In-Line Analytics : Real-time HPLC monitoring ensures consistent product quality during Wittig-Horner reactions.
-
Green Chemistry : Aqueous workups and solvent recycling (e.g., ethanol recovery) align with sustainable manufacturing.
Data Table 2: Industrial Process Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 500 | 5,000 |
| Yield (%) | 75 | 92 |
| Solvent Consumption (L/kg) | 120 | 30 |
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 2-(3-methoxyphenyl)propan-1-ol.
Substitution: Various substituted phenylpropanoids depending on the reagents used.
Scientific Research Applications
2-(3-methoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which 2-(3-methoxyphenyl)prop-2-en-1-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of specific enzymes and signaling pathways involved in the inflammatory response. The compound may also interact with antioxidant pathways, neutralizing free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Methoxyphenylpropenols
The position of the methoxy group on the phenyl ring significantly influences physicochemical and biological properties:
Key Observations :
- 3-Methoxy isomer : Likely intermediate lipophilicity between 2- and 4-substituted analogs, balancing solubility and membrane permeability.
- 2-Methoxy isomer : Steric hindrance near the hydroxyl group may reduce hydrogen bonding capacity compared to the 3- and 4-isomers .
- 4-Methoxy isomer : Increased toxicity may correlate with enhanced metabolic stability or reactive intermediate formation .
Functionalized Derivatives and Complex Analogs
Key Observations :
- Dimethoxy/chromene derivatives : Extended conjugation and bulky substituents improve antitumor efficacy by targeting STAT3 pathways .
Propenol vs. Propynol Backbones
Key Observations :
- Propenols: Greater conformational flexibility and resonance stabilization favor interactions with biological targets.
- Propynols: Alkyne backbone increases acidity of the hydroxyl group (sp-hybridization), altering reactivity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(3-methoxyphenyl)prop-2-en-1-ol in high purity?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging aryl halide intermediates. For purification, column chromatography using silica gel (hexane/ethyl acetate gradient) is effective. Ensure reaction monitoring via TLC and confirm purity through HPLC (>98%) and NMR spectroscopy .
Q. How can the structure of this compound be confirmed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure, and visualize the molecular geometry with ORTEP-III. Hydrogen bonding patterns can be analyzed using graph set theory to validate intermolecular interactions .
Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to identify methoxy (-OCH₃), allylic alcohol (-CH₂OH), and aromatic protons.
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and conjugated alkene (C=C, ~1650 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methoxy substituent influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The methoxy group acts as an electron-donating para/ortho director. Computational studies (DFT) can predict EAS sites, while experimental validation involves nitration or halogenation reactions. Compare yields and isomer ratios with analogs lacking the methoxy group .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validate using SC-XRD to resolve ambiguities in NMR assignments (e.g., overlapping peaks).
- Employ density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data.
- Use dynamic NMR (DNMR) to study conformational exchange in solution-phase structures .
Q. How can hydrogen-bonding networks in crystalline this compound be predicted and optimized for polymorph control?
- Methodological Answer :
- Perform graph set analysis (e.g., Etter’s rules) to map hydrogen-bond motifs.
- Screen crystallization conditions (solvent polarity, temperature) to favor specific polymorphs.
- Pair with Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What chiral resolution methods are effective for enantiomeric separation of structurally similar analogs?
- Methodological Answer :
- Use chiral HPLC columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol.
- Derivatize with chiral auxiliaries (e.g., Mosher’s acid) for diastereomeric crystallization.
- Compare circular dichroism (CD) spectra to confirm enantiopurity .
Q. How does the compound’s reactivity in Diels-Alder reactions compare to its non-methoxy-substituted analogs?
- Methodological Answer :
- Conduct kinetic studies under standardized conditions (e.g., diene: dienophile ratios, solvent polarity).
- Use DFT to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity.
- Compare reaction rates and product distributions with analogs (e.g., 2-phenylpropenol derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
